6-Chloro-3-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It has a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the direct iodination of 6-chloroimidazo[1,2-a]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-Chloro-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets . The exact pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodoimidazo[1,2-a]pyridine: Lacks the chlorine atom, which can affect its electronic properties and reactivity.
6-Bromo-3-iodoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
6-Chloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate for various chemical transformations and potential biological applications .
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTZNIKMBKFWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672186 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-59-2 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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